Structural Uniqueness Versus Closest Fluorophenyl-Isoxazole Analogs: Absence of Direct Comparability Requires De Novo Characterization
A comprehensive search of PubMed, PubChem, Google Scholar, and patent databases did not yield any peer-reviewed study or patent example that directly reports quantitative biological activity data for CAS 946345-26-2. The closest characterized analogs belong to two distinct series: (i) fluorophenyl-isoxazole-carboxamide derivatives (compounds 2a–2f) with reported IC₅₀ values of 5.76–34.64 µg/mL against Hep3B and HepG2 cancer cell lines, and (ii) 2-isoxazol-3-yl-acetamide HSP90 inhibitors (compounds 2a–2o) with anti-HIV activity >80% at their highest non-cytotoxic concentration [1] [2]. Neither series contains the exact 4-fluorophenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide scaffold. The target compound's fusion of a thiophene-substituted isoxazole with a 4-fluorophenoxy acetamide linker is structurally distinct from the carboxamide-linked fluorophenyl derivatives and from the HSP90 series, which lack the thiophene-isoxazole motif. Consequently, no meaningful cross-study quantitative comparison—whether potency, selectivity, or pharmacokinetic—can be drawn. Procurement of this compound must be justified on the basis of its unique chemical space occupancy and its utility as a novel intermediate for SAR expansion, rather than on established superiority over named comparators.
| Evidence Dimension | Availability of quantitative biological activity data |
|---|---|
| Target Compound Data | No quantitative IC₅₀, Kd, EC₅₀, or selectivity data identified in any primary literature or patent |
| Comparator Or Baseline | Closest in-class analogs: compound 2f (IC₅₀ 5.76 µg/mL Hep3B) [1]; compound 2l (~3.5× better TI than AUY922 in anti-HIV assay) [2] |
| Quantified Difference | Not calculable; target compound lacks any reported activity data against which to compare |
| Conditions | MTS assay (Hep3B, HepG2, HeLa, MCF-7) for fluorophenyl series [1]; anti-HIV cell-based assay with HNC determination for HSP90 series [2] |
Why This Matters
The complete absence of published quantitative data for CAS 946345-26-2 means that its procurement must be driven by its structural novelty and potential for unexplored IP space, not by demonstrated superiority over existing analogs—a critical consideration for budget allocation in early-stage discovery programs.
- [1] Hawash M, Jaradat N, Abualhasan M, et al. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. 2021. Compound 2f IC₅₀ values. View Source
- [2] Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. Eur J Med Chem, 2019. Compound 2l therapeutic index. View Source
